molecular formula C4H14Cl2N2S2 B8088777 Cystamine-d8 (hydrochloride)

Cystamine-d8 (hydrochloride)

Cat. No.: B8088777
M. Wt: 233.3 g/mol
InChI Key: YUFRRMZSSPQMOS-VHGLFXLXSA-N
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Description

Cystamine-d8 (hydrochloride) is a deuterated form of cystamine, an organic disulfide compound. It is primarily used as an internal standard for the quantification of cystamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound is known for its neuroprotective properties and its ability to inhibit tissue transglutaminase .

Preparation Methods

The synthesis of cystamine-d8 (hydrochloride) involves the deuteration of cystamine. One common method for preparing cysteamine hydrochloride, a related compound, is through basic hydrolysis. This process involves the use of ethanolamine solution and sulfate solution as raw materials. The 2-amino ethyl sulfate is synthesized first and then converted into alpha-mercaptothiazoline in an alkaline solution with carbon disulfide. The alpha-mercaptothiazoline is then subjected to alkaline hydrolysis to produce cysteamine hydrochloride . The deuteration process would involve replacing hydrogen atoms with deuterium.

Chemical Reactions Analysis

Cystamine-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Cystamine can be oxidized to form cystamine disulfide.

    Reduction: Reduction of cystamine disulfide can yield cysteamine.

    Substitution: Cystamine can participate in substitution reactions where the amino groups are replaced by other functional groups.

Common reagents used in these reactions include molecular oxygen, metal ions, and reducing agents like tris(2-carboxyethyl) phosphine hydrochloride (TCEP) . The major products formed from these reactions include cysteamine and its derivatives.

Mechanism of Action

Cystamine-d8 (hydrochloride) exerts its effects primarily through the inhibition of tissue transglutaminase. This enzyme is involved in the cross-linking of proteins and is implicated in various diseases. By inhibiting this enzyme, cystamine-d8 can reduce the formation of harmful protein aggregates. Additionally, it increases intracellular glutathione levels, which helps in mitigating oxidative stress .

Comparison with Similar Compounds

Cystamine-d8 (hydrochloride) is similar to other disulfide compounds like cysteamine and cystamine. its deuterated form provides unique advantages in analytical chemistry, particularly in mass spectrometry, where it serves as a stable internal standard. Other similar compounds include:

Cystamine-d8 (hydrochloride) stands out due to its enhanced stability and precision in analytical measurements.

Properties

IUPAC Name

2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFRRMZSSPQMOS-VHGLFXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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